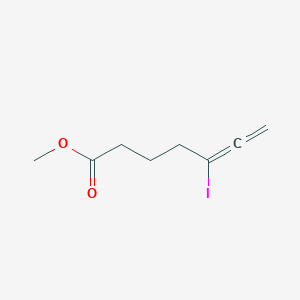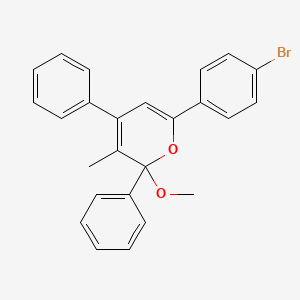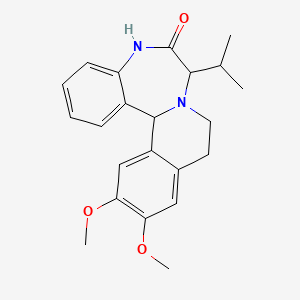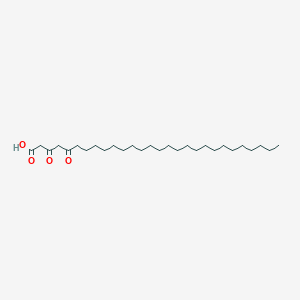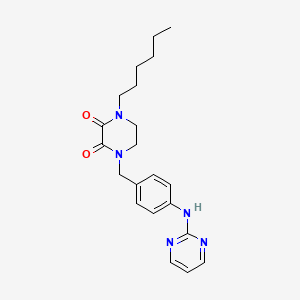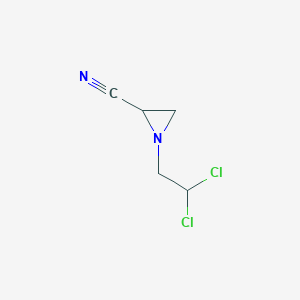
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Méthodes De Préparation
The synthesis of 1-(2,2-Dichloroethyl)aziridine-2-carbonitrile typically involves the cyclization of 2-chloroethylamine derivatives. One common method includes the amination of 1,2-dichloroethane followed by cyclization to form the aziridine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, primarily due to the high strain energy of the aziridine ring. Some of the common reactions include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as thiols, amines, and alcohols, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Substitution Reactions: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile has found applications in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,2-Dichloroethyl)aziridine-2-carbonitrile primarily involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring’s high strain energy makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This alkylation can disrupt normal cellular functions, leading to cell death .
Comparaison Avec Des Composés Similaires
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile can be compared with other aziridine derivatives such as aziridine-2-carboxamide and aziridine-2-carboxylates. While all these compounds share the aziridine ring, their reactivity and applications can vary significantly:
Aziridine-2-carboxamide: Known for its anticancer properties and lower toxicity.
Aziridine-2-carboxylates: Used as chiral building blocks in organic synthesis.
Propriétés
Numéro CAS |
75985-21-6 |
|---|---|
Formule moléculaire |
C5H6Cl2N2 |
Poids moléculaire |
165.02 g/mol |
Nom IUPAC |
1-(2,2-dichloroethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C5H6Cl2N2/c6-5(7)3-9-2-4(9)1-8/h4-5H,2-3H2 |
Clé InChI |
FLWGCYLFRPRTGF-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1CC(Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


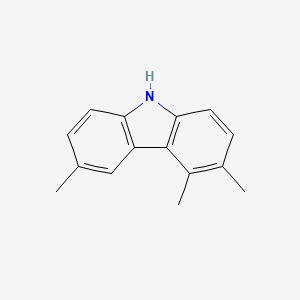
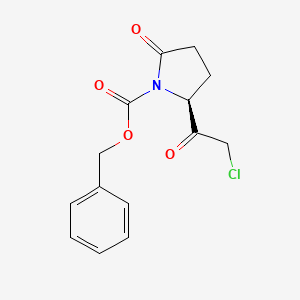
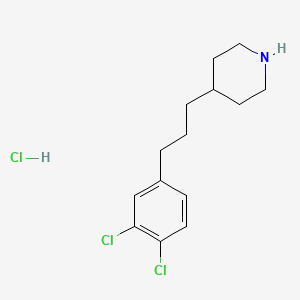


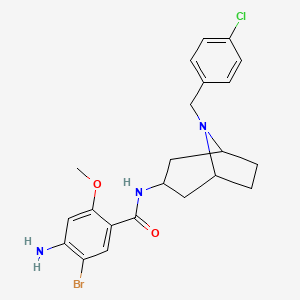
![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)
![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
